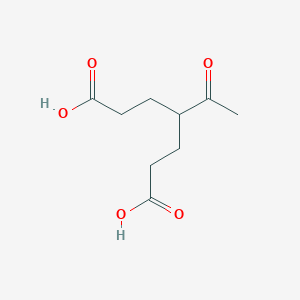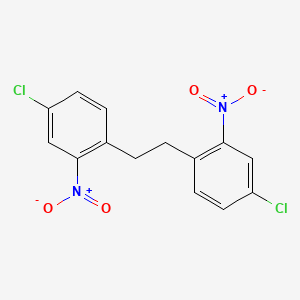
Benzene, 1,1'-(1,2-ethanediyl)bis(4-chloro-2-nitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1,1’-(1,2-ethanediyl)bis(4-chloro-2-nitro-) is an organic compound characterized by the presence of two benzene rings connected by an ethanediyl bridge, with each benzene ring substituted by a chloro and a nitro group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,1’-(1,2-ethanediyl)bis(4-chloro-2-nitro-) typically involves the following steps:
Chlorination: The chlorination of the benzene rings is carried out using chlorine gas in the presence of a catalyst such as ferric chloride.
Formation of the Ethanediyl Bridge: The connection of the two benzene rings via an ethanediyl bridge can be accomplished through a Friedel-Crafts alkylation reaction using ethylene dichloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and stringent control of reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The nitro groups in Benzene, 1,1’-(1,2-ethanediyl)bis(4-chloro-2-nitro-) can undergo reduction to form amino groups.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro groups can be substituted by nucleophiles such as hydroxide ions, leading to the formation of phenol derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Major Products Formed
Reduction: Formation of amino derivatives.
Substitution: Formation of phenol derivatives.
Aplicaciones Científicas De Investigación
Benzene, 1,1’-(1,2-ethanediyl)bis(4-chloro-2-nitro-) has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzene, 1,1’-(1,2-ethanediyl)bis(4-chloro-2-nitro-) involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, while the chloro groups can engage in nucleophilic substitution reactions. These interactions can modulate the activity of biological pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
- Benzene, 1,1’-(1,2-ethanediyl)bis(4-methyl-)
- Benzene, 1,1’-(1,2-dimethyl-1,2-ethanediyl)bis-
- Benzene, 1,1’-(1,2-ethanediyl)bis[2,3,4,5,6-pentabromo-]
Propiedades
Número CAS |
38262-67-8 |
|---|---|
Fórmula molecular |
C14H10Cl2N2O4 |
Peso molecular |
341.1 g/mol |
Nombre IUPAC |
4-chloro-1-[2-(4-chloro-2-nitrophenyl)ethyl]-2-nitrobenzene |
InChI |
InChI=1S/C14H10Cl2N2O4/c15-11-5-3-9(13(7-11)17(19)20)1-2-10-4-6-12(16)8-14(10)18(21)22/h3-8H,1-2H2 |
Clave InChI |
WRXUIBYFAHOQHD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)[N+](=O)[O-])CCC2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Diazene, [1-(2,2-dimethylhydrazino)butyl]ethyl-](/img/structure/B14664308.png)
![Propanoic acid, 2-[[4-(4-chlorophenyl)-2-thiazolyl]oxy]-](/img/structure/B14664311.png)
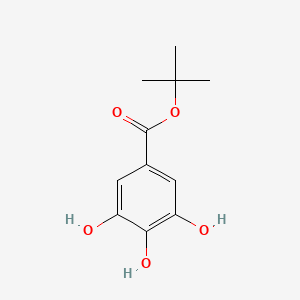
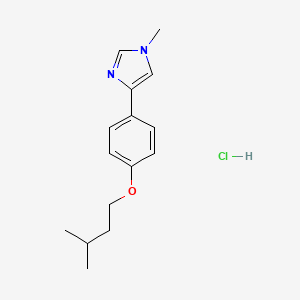
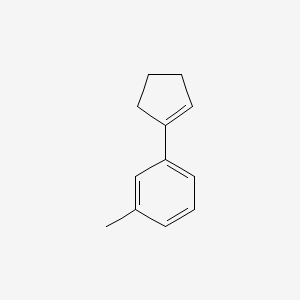
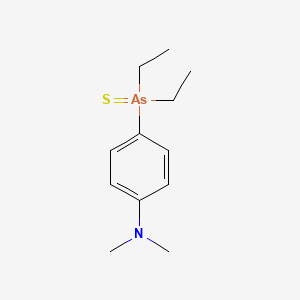
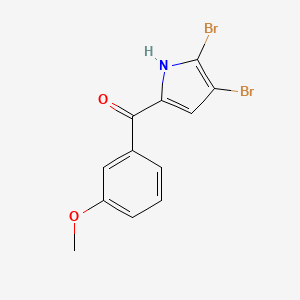
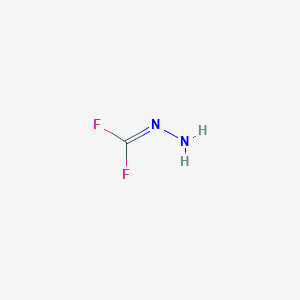
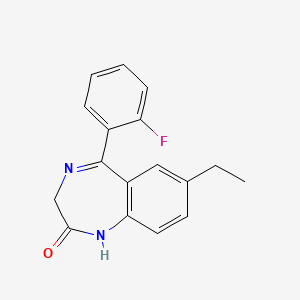
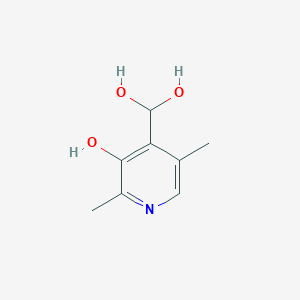

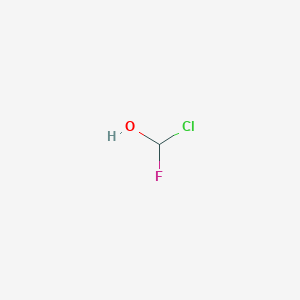
![(3aS,6aS)-3a-Methylhexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B14664370.png)
